1-[2-(methylsulfanyl)-1,3-thiazol-5-yl]methanamine dihydrochloride
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Overview
Description
1-[2-(Methylsulfanyl)-1,3-thiazol-5-yl]methanamine dihydrochloride is a synthetic compound derived from thiazole, a heterocyclic aromatic organic compound The thiazole ring contains both sulfur and nitrogen atoms, making it a valuable building block in organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
1-[2-(Methylsulfanyl)-1,3-thiazol-5-yl]methanamine dihydrochloride is typically synthesized through a multi-step process involving the formation of the thiazole ring and subsequent functional group modifications. One common synthetic route begins with the reaction of 2-aminothiazole with methyl iodide to introduce the methylsulfanyl group. The resulting intermediate is then reacted with formaldehyde and ammonium chloride to form the desired amine derivative. The final step involves the conversion of the amine to its dihydrochloride salt through treatment with hydrochloric acid.
Industrial Production Methods
On an industrial scale, the synthesis of this compound may involve optimization of reaction conditions to improve yield and purity. This could include the use of advanced techniques such as continuous flow synthesis or the employment of catalysts to enhance reaction efficiency. Additionally, industrial production may focus on minimizing the use of hazardous reagents and implementing green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can be employed to modify the thiazole ring or the attached amine group.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation reactions may involve reagents such as hydrogen peroxide or m-chloroperbenzoic acid. Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride. Substitution reactions often require the use of halogenated compounds or acyl chlorides under basic conditions.
Major Products
The major products formed from these reactions include sulfoxide and sulfone derivatives from oxidation, reduced amine derivatives from reduction, and various substituted thiazole compounds from nucleophilic substitution reactions.
Scientific Research Applications
1-[2-(Methylsulfanyl)-1,3-thiazol-5-yl]methanamine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex molecules and as a precursor in the development of novel thiazole-based compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 1-[2-(methylsulfanyl)-1,3-thiazol-5-yl]methanamine dihydrochloride exerts its effects is dependent on its interactions with molecular targets and pathways. In biological systems, it may inhibit specific enzymes or disrupt cellular processes, leading to its observed antimicrobial or anticancer activities. The thiazole ring and the methylsulfanyl group are critical for binding to target proteins and influencing their function.
Comparison with Similar Compounds
1-[2-(Methylsulfanyl)-1,3-thiazol-5-yl]methanamine dihydrochloride stands out due to its unique combination of a thiazole ring and a methylsulfanyl group. Similar compounds include:
2-Aminothiazole: A precursor in the synthesis of thiazole derivatives.
5-Methylthiazole: Lacks the amino group, offering different reactivity.
Thiazolyl blue tetrazolium bromide (MTT): Used in cell viability assays, highlighting the diverse applications of thiazole derivatives.
This compound’s unique structural features provide distinct reactivity and biological activities compared to its counterparts, making it a valuable tool in scientific research.
Properties
CAS No. |
2551115-34-3 |
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Molecular Formula |
C5H10Cl2N2S2 |
Molecular Weight |
233.2 |
Purity |
95 |
Origin of Product |
United States |
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